rac Secoisolariciresinol-d6

Description

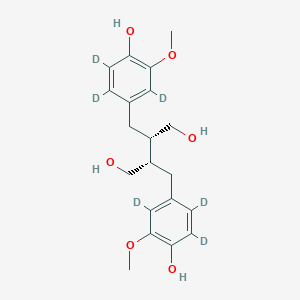

Structure

2D Structure

Properties

Molecular Formula |

C20H26O6 |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

(2S,3S)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol |

InChI |

InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m1/s1/i3D,4D,5D,6D,9D,10D |

InChI Key |

PUETUDUXMCLALY-UHCIIZHOSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C[C@H](CO)[C@H](CC2=C(C(=C(C(=C2[2H])[2H])O)OC)[2H])CO)[2H])OC)O)[2H] |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O |

Origin of Product |

United States |

Ii. Chemical Synthesis and Stereochemical Considerations of Rac Secoisolariciresinol D6

Synthetic Methodologies for Secoisolariciresinol (B192356) and Deuterated Analogs

The synthesis of the core structure of secoisolariciresinol has been approached through various organic synthesis strategies. A common approach involves the coupling of two C6-C3 units, which are phenylpropanoid precursors. For the deuterated analog, rac-Secoisolariciresinol-d6, the primary modification involves the replacement of the six hydrogen atoms of the two methoxy (B1213986) groups (-OCH₃) with deuterium (B1214612) atoms (-OCD₃).

The general synthesis can be outlined as follows:

Preparation of a Key Intermediate: A common starting point is the synthesis of a suitable lactone intermediate, which already contains the basic carbon framework of the lignan (B3055560).

Introduction of Deuterated Methyl Groups: The phenolic hydroxyl groups of a precursor molecule are methylated using a deuterated methylating agent. A common and effective reagent for this purpose is deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄) in the presence of a mild base like potassium carbonate (K₂CO₃). This step is crucial for the specific placement of the deuterium labels.

Reduction and Deprotection: Subsequent steps typically involve the reduction of functional groups, such as lactones or esters, to the required diol structure of secoisolariciresinol. tandfonline.com This is often achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). tandfonline.com Any protecting groups used to mask reactive functional groups during the synthesis are then removed to yield the final product.

The use of stable deuterated plant lignans (B1203133), such as D(8)-secoisolariciresinol, has been established for their application as internal standards in isotope dilution gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov The synthesis of rac-Secoisolariciresinol-d6 follows similar principles, focusing on the efficient incorporation of deuterium at the methoxy positions to create a molecule that is chemically identical to the natural compound but has a distinct, higher mass. General methods for deuteration often involve hydrogen-deuterium exchange reactions using heavy water (D₂O) under high temperature and pressure, though targeted labeling via deuterated reagents is more common for specific positions like methoxy groups. tn-sanso.co.jpgoogle.com

| Stage | Description | Typical Reagents | Purpose |

|---|---|---|---|

| 1. Precursor Synthesis | Formation of a suitable precursor molecule, often a dibenzylbutane skeleton with free phenolic hydroxyl groups. | Vanillin derivatives, coupling reagents. | To build the core carbon structure of the lignan. |

| 2. Deuteromethylation | Introduction of the six deuterium atoms by methylating the two phenolic hydroxyl groups. | CD₃I, K₂CO₃, in a solvent like acetone (B3395972) or DMF. | To specifically label the compound with deuterium. |

| 3. Functional Group Manipulation | Reduction of ester or lactone functionalities to the final 1,4-butanediol (B3395766) structure. | Lithium aluminum hydride (LiAlH₄). | To achieve the final alcohol functional groups of secoisolariciresinol. tandfonline.com |

| 4. Purification | Isolation of the final product from reaction byproducts and unreacted starting materials. | Column chromatography, recrystallization. | To obtain the pure rac-Secoisolariciresinol-d6. |

Derivatization Strategies for Research Applications

The primary research application of rac-Secoisolariciresinol-d6 is as an internal standard for quantitative analysis using mass spectrometry, a technique known as isotope dilution mass spectrometry. nih.gov The six deuterium atoms give it a mass increase of 6 Daltons compared to the unlabeled compound, allowing it to be distinguished by a mass spectrometer while co-eluting chromatographically with the analyte of interest. This co-elution corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate quantification. ddtjournal.com

Beyond its intrinsic use as a labeled standard, both the analyte (secoisolariciresinol) and the internal standard (rac-Secoisolariciresinol-d6) can be chemically modified through derivatization to improve their analytical properties. researchgate.net Derivatization is a common strategy in analytical chemistry to enhance detection sensitivity, improve chromatographic separation, and increase ionization efficiency in the mass spectrometer. semanticscholar.org

The secoisolariciresinol molecule has four hydroxyl groups (two phenolic and two aliphatic) that are common targets for derivatization.

| Derivatization Type | Reagent Example | Purpose | Analytical Technique |

|---|---|---|---|

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Increases volatility and thermal stability for gas chromatography. | GC-MS |

| Acetylation | Acetic Anhydride | Reduces polarity and can improve chromatographic peak shape. | GC-MS, LC-MS |

| Dansylation | Dansyl Chloride | Adds a fluorescent tag and a readily ionizable group, significantly enhancing sensitivity. ddtjournal.com | LC-MS, Fluorescence Detection |

| Picolinoyl Ester Formation | Picolinic Acid | Introduces a nitrogen-containing aromatic ring that promotes strong and stable protonation for improved ESI-MS signal. | LC-MS/MS |

By derivatizing both the analyte and the internal standard with the same reagent, the benefits of improved analytical performance are conferred upon both, maintaining the integrity of the quantitative isotope dilution method. This allows for the sensitive and accurate measurement of secoisolariciresinol in complex biological matrices like plasma, urine, and tissue extracts. nih.gov

Iii. Biosynthesis of Secoisolariciresinol in Plant Systems

Phenylpropanoid Pathway and Monolignol Precursors

The journey to secoisolariciresinol (B192356) begins with the phenylpropanoid pathway, a central route in plant secondary metabolism responsible for synthesizing a wide variety of phenolic compounds. nih.govnih.gov This pathway transforms the amino acid phenylalanine into monolignols, the primary precursors for both lignans (B1203133) and lignin (B12514952). frontiersin.orgwikipedia.org

The initial steps involve the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. nih.govfrontiersin.org A series of subsequent enzymatic reactions, including hydroxylations and methylations, convert cinnamic acid into various hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid. nih.govfrontiersin.org These intermediates are then activated to their coenzyme A (CoA) esters. The pathway culminates in two reduction steps that convert these activated acids into their corresponding alcohols, the monolignols. frontiersin.org

Of the primary monolignols, coniferyl alcohol is the essential precursor for the biosynthesis of secoisolariciresinol. nih.govresearchgate.netoup.com This C6-C3 alcohol serves as the monomeric unit that undergoes dimerization to enter the specific lignan (B3055560) biosynthetic pathway. nih.govnih.gov

Table 1: Key Steps in the Phenylpropanoid Pathway Leading to Coniferyl Alcohol

| Step | Precursor | Enzyme(s) | Product |

|---|---|---|---|

| 1 | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid |

| 2 | Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | p-Coumaric acid |

| 3 | p-Coumaric acid | 4-Coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA |

| 4 | p-Coumaroyl-CoA | Cinnamoyl-CoA reductase (CCR) | Coniferaldehyde |

Enzymatic Transformations in Secoisolariciresinol Formation

Following the synthesis of coniferyl alcohol, a cascade of highly specific enzymatic reactions directs the formation of secoisolariciresinol. These enzymes are responsible for the precise stereochemistry and structural form of the resulting lignan.

The first committed step in the biosynthesis of many lignans, including the precursor to secoisolariciresinol, is the stereospecific coupling of two monolignol units. oup.comnih.gov This critical reaction is governed by a unique class of non-catalytic proteins known as dirigent proteins (DIRs) . oup.comresearchgate.net

An oxidative enzyme, such as a laccase or peroxidase, first generates free radicals from two molecules of coniferyl alcohol. nih.gov In the absence of guidance, these radicals would couple randomly to form a racemic mixture of various products. oup.com Dirigent proteins, however, capture and orient these monolignol radicals in a precise manner, ensuring that they couple in a specific regio- and stereoselective way. oup.comresearchgate.net This process leads to the exclusive formation of a specific enantiomer of the lignan pinoresinol (B1678388). oup.com For the pathway leading to (-)-secoisolariciresinol, the coupling yields (+)-pinoresinol. oup.comacs.org The discovery of dirigent proteins was a major breakthrough in understanding how plants control the stereochemistry of lignan formation. nih.gov

Once pinoresinol is formed, it becomes the substrate for a key bifunctional enzyme: pinoresinol/lariciresinol (B1674508) reductase (PLR) . nih.govnih.gov This NADPH-dependent enzyme belongs to the isoflavone (B191592) reductase family and catalyzes two sequential reduction steps. nih.govmurdoch.edu.au

First Reduction: PLR first reduces one of the furan (B31954) rings of pinoresinol to produce lariciresinol. nih.govnih.gov

Second Reduction: The same enzyme then acts on lariciresinol, reducing the second furan ring to yield secoisolariciresinol. nih.govresearchgate.net

PLRs exhibit distinct substrate and stereospecificities depending on the plant species, which dictates the specific lignans produced. nih.govresearchgate.net For instance, in flax (Linum usitatissimum), the PLR enzyme converts (+)-pinoresinol first to (+)-lariciresinol and subsequently to (-)-secoisolariciresinol. acs.orgacs.org The enzyme typically completes the conversion of pinoresinol to lariciresinol before catalyzing the second reduction to secoisolariciresinol. nih.gov

Secoisolariciresinol can be a final product stored in the plant (often in a glycosylated form) or it can serve as a precursor for further lignan modifications. nih.govresearchgate.net One such modification is catalyzed by secoisolariciresinol dehydrogenase (SDH) , an NAD+-dependent oxidoreductase. osmarks.netnih.gov

This enzyme catalyzes the enantiospecific conversion of (-)-secoisolariciresinol into (-)-matairesinol through the formation of an intramolecular lactone ring. osmarks.netuniprot.orgnih.gov This reaction is a key branch point in lignan biosynthesis, leading to the formation of other important lignans like podophyllotoxin (B1678966) in species such as Podophyllum peltatum. nih.govnih.gov Thus, the activity of SDH represents a crucial metabolic switch that directs the flow of intermediates away from secoisolariciresinol and toward other classes of dibenzylbutane lignans. nih.gov

Table 2: Key Enzymes in Secoisolariciresinol Biosynthesis and Interconversion

| Enzyme | Substrate(s) | Product(s) | Function |

|---|---|---|---|

| Dirigent Protein (with oxidase) | 2x Coniferyl alcohol | (+)-Pinoresinol | Stereoselective radical coupling |

| Pinoresinol/Lariciresinol Reductase (PLR) | (+)-Pinoresinol | (+)-Lariciresinol | First reduction step |

| Pinoresinol/Lariciresinol Reductase (PLR) | (+)-Lariciresinol | (-)-Secoisolariciresinol | Second reduction step |

Molecular and Genetic Regulation of Lignan Biosynthesis in Model Plants

The biosynthesis of lignans is tightly regulated at the transcriptional level, ensuring that these compounds are produced in the correct tissues, at the appropriate developmental stages, and in response to environmental cues. nih.govnih.gov Much of our understanding comes from studies of the closely related lignin biosynthetic pathway in model plants like Arabidopsis thaliana and Poplar. nih.govfrontiersin.org

The expression of genes encoding enzymes of the phenylpropanoid and lignan pathways is coordinately controlled by a hierarchical network of transcription factors. tandfonline.com Key families of transcription factors involved include MYB and NAC . frontiersin.orgmdpi.com

Master Switches: High-level NAC domain transcription factors, such as SND1 and NST1, act as "master switches" that can activate the entire secondary wall biosynthetic program, including the pathways for cellulose, xylan, and lignin/lignans. nih.govtandfonline.com

Downstream Regulators: These master switches, in turn, activate a second layer of transcription factors, including specific MYB proteins like MYB46. nih.govmdpi.com

Pathway-Specific Activators: Further downstream, specific MYB factors such as MYB58 and MYB63 directly bind to conserved cis-regulatory elements, known as AC elements , found in the promoters of many lignin and lignan biosynthetic genes. nih.govtandfonline.commdpi.com This binding activates the coordinated expression of the pathway enzymes.

Environmental stresses, such as high salinity or pathogen attack, can also induce the expression of lignan biosynthetic genes, suggesting a role for these compounds in plant defense. nih.govnih.gov In Arabidopsis, several genes encoding dirigent proteins and pinoresinol-lariciresinol reductases have been identified and are expressed strongly in roots and stems, consistent with the sites of lignan accumulation. arabidopsis.org The complex interplay of these regulatory factors allows the plant to fine-tune the production of secoisolariciresinol and other lignans according to its developmental and environmental needs. nih.gov

Iv. Metabolic Transformations of Secoisolariciresinol D6 in Non Human Biological Systems

Biotransformation by Microbial Systems in Vitro and Animal Models

The conversion of secoisolariciresinol (B192356) into biologically active mammalian lignans (B1203133) is a multi-step process executed by a consortium of intestinal bacteria. In vitro fermentation studies using human and animal fecal microbiota have elucidated a sequence of key reactions. The initial and rate-limiting step is often demethylation, followed by dehydroxylation, to produce enterolignans. nih.govnih.gov

Specific bacteria have been identified as key players in these transformations. For instance, species such as Peptostreptococcus productus and Eubacterium limosum have been shown to carry out the demethylation of secoisolariciresinol. nih.govresearchgate.net Subsequently, bacteria like Eggerthella lenta are responsible for the dehydroxylation steps that convert the demethylated intermediates into enterodiol (B191174). nih.gov The entire process involves a cascade of enzymatic reactions including demethylation, dehydroxylation, and oxidation. nih.govbcerp.org

The proposed metabolic cascade in microbial systems is as follows:

Demethylation: Secoisolariciresinol undergoes sequential removal of its two methoxy (B1213986) groups.

Dehydroxylation: The resulting intermediate is then dehydroxylated to form enterodiol.

Oxidation: Enterodiol can be further oxidized by microbial action to form enterolactone (B190478). bcerp.orgnih.gov

In animal models, such as rats, studies on related lignans have shown that after absorption from the gut, these compounds can undergo further phase I and phase II metabolism in the liver. nih.gov Pathways observed for other lignans in rat liver microsomes include oxidation, hydroxylation, and demethylation, suggesting that any absorbed Secoisolariciresinol-d6 or its deuterated metabolites could be subject to similar hepatic processing. nih.gov

Identification and Characterization of Deuterated Metabolites

While direct metabolic studies on Secoisolariciresinol-d6 are limited, the metabolites can be predicted based on the well-documented biotransformation of its non-deuterated counterpart. Untargeted metabolomics approaches used in in vitro fermentations of secoisolariciresinol with gut microbiota have successfully identified numerous intermediates and final products. nih.govresearchgate.net

The deuterated metabolites of Secoisolariciresinol-d6 would be expected to correspond to these known compounds, retaining the deuterium (B1214612) labels from the parent molecule. The primary mammalian lignan (B3055560) metabolites are enterodiol and enterolactone. nih.govrsc.org Therefore, the principal deuterated metabolites would be deuterated enterodiol (END-d_x_) and deuterated enterolactone (ENL-d_x_). The exact mass and fragmentation patterns of these metabolites, detectable by mass spectrometry, would differ from the non-deuterated versions, allowing for their specific identification and characterization in research settings.

Below is a table of known microbial metabolites of secoisolariciresinol and their predicted deuterated analogues.

| Metabolite of Secoisolariciresinol | Predicted Deuterated Analogue | Metabolic Transformation |

|---|---|---|

| Demethylsecoisolariciresinol | Demethylsecoisolariciresinol-d3 | Single Demethylation |

| Didemethylsecoisolariciresinol | Didemethylsecoisolariciresinol-d_x_ | Double Demethylation |

| Enterodiol (END) | Enterodiol-d_x_ | Demethylation & Dehydroxylation |

| Enterolactone (ENL) | Enterolactone-d_x_ | Demethylation, Dehydroxylation & Oxidation |

Enzymatic Hydrolysis and Glucosidation Pathways (e.g., β-Glycosidases)

In nature, secoisolariciresinol is often present as its diglucoside (secoisolariciresinol diglucoside, SDG). For metabolism by gut microbiota to commence, the glucose moieties must first be cleaved. This hydrolysis is carried out by β-glucosidases, enzymes produced by various gut bacteria. nih.gov This enzymatic deglycosylation releases the aglycone, secoisolariciresinol, making it available for subsequent biotransformation into enterolignans. nih.gov

Should Secoisolariciresinol-d6 be administered in its glucosidated form (SDG-d6), it would undergo the same initial enzymatic hydrolysis. The deuteration of the core molecule is not expected to interfere with the action of β-glucosidases on the distant glucose linkages. Once the deuterated aglycone is released, it enters the microbial metabolic pathways of demethylation and dehydroxylation, which are central to the formation of the final deuterated enterolignan products.

Impact of Deuteration on Metabolic Stability in Research Models

The replacement of hydrogen with deuterium can significantly alter the metabolic stability of a compound due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as part of the rate-determining step will proceed more slowly when that hydrogen is replaced with deuterium.

In research models, such as incubations with liver microsomes, this effect can be quantified. springernature.comspringernature.com Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major drivers of phase I metabolism, including oxidative demethylation. The metabolic stability of Secoisolariciresinol-d6, particularly if deuteration has occurred at the methoxy groups, is expected to be higher than its non-deuterated counterpart. The cleavage of the C-D bond in a deuterated methoxy group by CYP enzymes would be slower, leading to a reduced rate of demethylation.

| Pharmacokinetic Parameter | Expected Impact of Deuteration | Underlying Principle |

|---|---|---|

| Half-life (t½) | Increase | Slower rate of enzymatic metabolism |

| Intrinsic Clearance (CLint) | Decrease | Reduced efficiency of metabolic enzymes (e.g., CYPs) due to the Kinetic Isotope Effect |

| Metabolite Formation Rate | Decrease | Higher energy barrier for C-D bond cleavage compared to C-H bond cleavage |

V. Advanced Analytical Methodologies for Rac Secoisolariciresinol D6 Quantification and Characterization

Chromatographic Separation Techniques (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the premier techniques for the analysis of lignans (B1203133), including secoisolariciresinol (B192356) and its deuterated analogue. nih.gov These methods offer high resolution and sensitivity, which are essential for distinguishing and quantifying specific lignans within complex mixtures. nih.gov

Reversed-phase HPLC is the most frequently employed technique for lignan (B3055560) analysis. nih.govicm.edu.pl This approach separates compounds based on their hydrophobicity. For the separation of secoisolariciresinol and its derivatives, C18 columns are commonly used. icm.edu.pl The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often acidified with formic or acetic acid to improve peak shape and ionization efficiency. icm.edu.plresearchgate.net Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often used to effectively separate a wide range of lignans with varying polarities.

The coupling of HPLC with a photodiode array (PDA) detector allows for the detection and preliminary identification of lignans based on their UV absorbance spectra. researchgate.net However, for more definitive identification and quantification, especially at low concentrations or in complex matrices, coupling HPLC with mass spectrometry (LC-MS) is the method of choice. nih.govnih.gov This combination leverages the separation power of HPLC with the high selectivity and sensitivity of MS detection.

Table 1: Examples of Chromatographic Conditions for Lignan Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Technique | HPLC-PDA | HPLC-ESI-MS |

| Column | Reversed-phase C18 | BDS HYPERSIL C18 (250 x 4.6 mm) |

| Mobile Phase | Acetonitrile / 1% Aqueous Acetic Acid (15:85, v/v) researchgate.net | Acetonitrile / Water with 0.1% Formic Acid icm.edu.pl |

| Flow Rate | 1.0 mL/min researchgate.net | Not Specified |

| Detection | Photodiode Array (280 nm) researchgate.net | Electrospray Ionization Mass Spectrometry icm.edu.pl |

Mass Spectrometry (MS/MS) Applications for Isotope-Labeled Lignans

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural characterization and quantification of isotope-labeled compounds like rac-d6-SECO. nih.gov This technique involves multiple stages of mass analysis, typically the selection of a precursor ion followed by its fragmentation and analysis of the resulting product ions. uab.edu

In the context of lignan analysis, electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions (or pseudomolecular ions, such as [M+H]+ in positive mode or [M-H]- in negative mode), minimizing in-source fragmentation. nih.govicm.edu.pl For phenolic compounds like secoisolariciresinol, negative ion mode ESI is often preferred.

The key advantage of using an isotope-labeled standard like rac-d6-SECO is that it is chemically identical to the unlabeled analyte but has a higher mass due to the deuterium (B1214612) atoms. In an MS/MS experiment, a specific precursor ion for both the analyte (e.g., secoisolariciresinol) and the internal standard (rac-d6-SECO) is selected in the first mass analyzer. These selected ions are then fragmented, typically through collision-induced dissociation (CID). Specific, stable product ions are then monitored in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out background noise. nih.gov

For example, a method for quantifying plant lignans might monitor the transition of the precursor ion for secoisolariciresinol (m/z 361) to a specific product ion, while simultaneously monitoring the corresponding mass-shifted transition for the deuterated internal standard (e.g., secoisolariciresinol-d8). nih.govresearchgate.net The predictable mass difference allows the instrument to distinguish between the analyte and the internal standard, even if they co-elute chromatographically.

Role of rac Secoisolariciresinol-d6 as an Internal Standard in Quantitative Bioanalysis

The primary role of rac-d6-SECO in quantitative bioanalysis is to serve as an internal standard (IS) in isotope dilution mass spectrometry (IDMS). nih.govnih.gov This approach is considered the gold standard for quantification because it provides high accuracy and precision by correcting for variations that can occur during sample preparation and analysis. nih.govresearchgate.net

An ideal internal standard should behave as similarly as possible to the analyte of interest throughout the entire analytical procedure. scispace.com Stable isotope-labeled standards like rac-d6-SECO are nearly perfect for this role because their physicochemical properties (e.g., polarity, solubility, ionization efficiency, and chromatographic retention time) are virtually identical to their unlabeled counterparts. scispace.com

During analysis, a known amount of rac-d6-SECO is added to each sample at the very beginning of the workflow. Because the IS and the native analyte behave alike, any loss of analyte during extraction, purification, or derivatization will be mirrored by a proportional loss of the IS. scispace.com Similarly, any variations in instrument response, such as fluctuations in ionization efficiency (ion suppression or enhancement) caused by the sample matrix, will affect both the analyte and the IS to the same extent. scispace.com

The quantification is based on the ratio of the MS signal of the native analyte to the signal of the known amount of the added internal standard. Since this ratio remains constant regardless of sample loss or signal fluctuation, the final calculated concentration of the analyte is highly reliable and accurate. youtube.com The use of deuterated lignans as internal standards has been successfully applied to the determination of lignans in various matrices, including plasma and food. nih.govnih.gov

Method Validation and Quality Control for Reproducibility in Research Matrices

To ensure that an analytical method is reliable, accurate, and reproducible, it must undergo a thorough validation process. nih.gov When using rac-d6-SECO as an internal standard, the validation protocol assesses the performance of the entire analytical procedure in the specific matrix being studied (e.g., plasma, urine, food extract). Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability.

Linearity: A calibration curve is generated by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard. The linearity of the method is established by demonstrating a linear relationship between the analyte/IS peak area ratio and the analyte concentration over a defined range. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. nih.gov These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days (inter-day precision) and within the same day (intra-day precision). nih.gov The results are often expressed as percent recovery for accuracy and coefficient of variation (CV%) for precision.

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix is evaluated.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. nih.gov

Recovery: The efficiency of the extraction process is determined by comparing the analyte signal in a pre-extracted spiked sample to a post-extracted spiked sample. The use of a co-eluting stable isotope-labeled internal standard like rac-d6-SECO can effectively correct for incomplete and variable recovery. nih.gov

Table 2: Example of Method Validation Parameters for Lignan Quantification using LC-MS/MS nih.gov

| Validation Parameter | Result |

|---|---|

| Detection Limits | 4-10 µ g/100 g (solid foods); 0.2-0.4 µ g/100 mL (beverages) |

| Within-Run Coefficient of Variation (Precision) | 6-21% |

| Between-Run Coefficient of Variation (Precision) | 6-33% |

| Recovery (Accuracy) | 73-123% |

By rigorously validating the analytical method, researchers can ensure the generation of high-quality, reproducible data, which is essential for accurately assessing the role of lignans in nutrition and health.

Vi. Mechanistic Research on Secoisolariciresinol in Cellular and Animal Models Non Clinical

Investigations of Antioxidant Activity and Oxidative Stress Modulation

The antioxidant properties of Secoisolariciresinol (B192356) (SECO) and its precursor Secoisolariciresinol diglucoside (SDG) have been extensively studied in various in vitro and cellular models. These lignans (B1203133) demonstrate a capacity to neutralize harmful reactive oxygen species (ROS) and support endogenous defense systems.

Research has established that SECO and SDG are effective scavengers of multiple types of free radicals. nih.gov In vitro assays have demonstrated their ability to neutralize the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical. nih.govresearchgate.net The antioxidant activity of these plant lignans is largely attributed to the 3-methoxy-4-hydroxyl groups on their phenolic rings. nih.gov

The compounds are also potent scavengers of highly reactive and damaging species such as hydroxyl radicals (•OH) and peroxyl radicals. researchgate.netnih.gov Studies have shown that SDG can inhibit the formation of •OH-adduct products in a concentration-dependent manner. nih.gov Furthermore, both SDG and SECO have shown strong protective effects against peroxyl radicals initiated by 2,2'-azo-bis(2-amidinopropane) dihydrochloride (B599025) (AAPH), which can induce damage to lipids and DNA. nih.govresearchgate.net The mechanism of action for mammalian lignans derived from SECO is thought to involve benzylic hydrogen abstraction and the formation of resonance-stabilized phenoxyl radicals. nih.gov

| Free Radical Species | Assay/Model | Observed Effect | Reference |

|---|---|---|---|

| DPPH (1,1-diphenyl-2-picrylhydrazyl) | In vitro chemical assay | Effective scavenging by SDG and SECO at concentrations of 25-200 µM. | nih.gov |

| Peroxyl Radicals (AAPH-initiated) | In vitro plasmid DNA and liposome (B1194612) models | Strong protection against DNA nicking and lipid peroxidation. | nih.govresearchgate.net |

| Hydroxyl Radicals (•OH) | Deoxyribose assay; Fenton reaction models | SDG demonstrated hydroxyl radical scavenging activity. | nih.govnih.gov |

| Superoxide (B77818) Radicals | In vitro chemical assay | SECO reported to potently scavenge superoxide radicals. | researchgate.net |

Beyond direct radical scavenging, SDG has been shown to influence the body's own antioxidant defense mechanisms. In various pathological models, SDG treatment has been observed to restore the activity of key endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.netresearchgate.net This restoration helps to mitigate cellular damage by reducing the load of reactive oxygen species. researchgate.net

The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular antioxidant responses, controlling the expression of many antioxidant and detoxification enzymes. nih.govmsjonline.org Research using a synthetic version of SDG, known as LGM2605, has shown that it can reduce cytotoxicity in an Nrf2-dependent manner. nih.gov In studies on non-malignant lung cells, SDG pre-treatment significantly increased the gene and protein levels of Nrf2-regulated antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and Glutathione S-transferase Mu 1 (GSTM1), thereby enhancing the cells' antioxidant capacity against radiation-induced damage. mdpi.com

A primary consequence of oxidative stress is damage to essential biomolecules. Secoisolariciresinol and its derivatives have demonstrated significant protective effects against such damage in research models.

Numerous studies have confirmed that SDG and SECO can protect DNA from oxidative damage. nih.gov In cell-free systems, these lignans effectively prevent strand breaks in plasmid DNA exposed to peroxyl radicals and Fenton reagents, which generate hydroxyl radicals. nih.govnih.govnih.gov The protective effect against DNA scissions has been shown to be concentration-dependent. nih.gov In cellular models, SDG pre-treatment was found to ameliorate radiation-induced DNA single and double-strand breaks in murine lung cells. mdpi.com

In addition to DNA, these compounds also protect lipids from peroxidation, a chain reaction that can cause significant damage to cell membranes. nih.gov SDG and its metabolites have been shown to significantly inhibit linoleic acid peroxidation and prevent the peroxidation of liver homogenate in a dose-dependent manner. nih.govnih.gov

Exploration of Anti-inflammatory Pathways and Cellular Signaling

Chronic inflammation is a key factor in many diseases, and research has focused on the potential of Secoisolariciresinol and its derivatives to modulate inflammatory pathways.

Inflammasomes are multiprotein complexes that, when activated, trigger the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18. nih.govmdpi.com The NLRP3 inflammasome, in particular, is activated by a wide range of stimuli, including reactive oxygen species. nih.gov

Research using LGM2605 (a synthetic SDG) in murine macrophage models has shown that it can prevent asbestos-induced activation of the NLRP3 inflammasome. nih.gov This intervention led to a reduction in the release of the mature, pro-inflammatory cytokines IL-1β and IL-18. nih.gov This suggests a mechanism whereby Secoisolariciresinol can interrupt a key inflammatory signaling cascade.

Myeloperoxidase (MPO) is a pro-inflammatory enzyme primarily found in neutrophils that generates hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent, during inflammation. nih.govnih.gov High MPO activity can contribute to significant tissue damage.

Studies have demonstrated that synthetic SDG (LGM2605) acts as a direct inhibitor of MPO activity from both human and murine sources. nih.govnih.gov The inhibition occurs in a dose-dependent manner. nih.gov Further investigation revealed that the compound suppresses both the peroxidase and chlorination cycles of the enzyme. Electron paramagnetic resonance (EPR) spectroscopy confirmed that LGM2605 inhibits MPO by suppressing the formation of Compound I, a critical, highly oxidative intermediate in the enzyme's catalytic cycle. nih.govnih.gov Computational docking studies suggest that SDG can bind to the enzyme's active site, acting as an inhibitor. nih.gov This direct inhibition of a key pro-inflammatory enzyme represents a significant anti-inflammatory mechanism. nih.govnih.gov

| Pathway/Target | Model System | Key Findings | Reference |

|---|---|---|---|

| NLRP3 Inflammasome | Asbestos-exposed murine macrophages | Synthetic SDG (LGM2605) reduced NLRP3 expression and subsequent release of IL-1β and IL-18. | nih.gov |

| Myeloperoxidase (MPO) | Cell-free systems (human and murine MPO), computational docking | Synthetic SDG (LGM2605) directly inhibited MPO activity by suppressing the formation of Compound I. | nih.govnih.gov |

| NF-κB Signaling | Human umbilical vein endothelial cells (HUVECs), murine mammary tumor model | SDG inhibited the Akt/IκB/NF-κB pathway in HUVECs and suppressed NF-κB signaling in a mouse model. | nih.govexlibrisgroup.com |

Influence on Redox-Sensitive Transcription Factors (e.g., Nrf2, NF-κB) in Cell-Based Assays

Secoisolariciresinol diglucoside (SDG), a precursor to secoisolariciresinol, has demonstrated the ability to modulate redox-sensitive transcription factors, notably Nuclear factor-erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB), in various cell-based assays. nih.gov These transcription factors are critical regulators of cellular stress responses, inflammation, and survival pathways.

In models of osteoarthritis using interleukin-1β (IL-1β)-stimulated chondrocytes, SDG treatment was found to activate the Nrf2/HO-1 pathway while simultaneously inhibiting the NF-κB pathway. nih.gov This dual action resulted in the downregulation of pro-inflammatory factors such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov The inhibition of the NF-κB pathway by SDG has also been observed in studies involving human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS). nih.gov In this model, SDG was shown to inhibit the Akt/IκB/NF-κB signaling pathway, leading to reduced inflammation and apoptosis. nih.gov

Furthermore, the bioactive metabolite of SDG, enterolactone (B190478) (ENL), has been shown to inhibit NF-κB activity and the expression of its target genes in murine and human breast cancer cell lines (E0771, MDA-MB-231, and MCF-7). nih.govresearchgate.net This inhibition of NF-κB signaling is a likely mechanism behind the observed anti-tumor effects of SDG. nih.govresearchgate.net The modulation of these pathways highlights a key mechanism through which secoisolariciresinol and its derivatives may exert their protective effects against inflammatory conditions and cancer. nih.govnih.gov

Investigating Cellular Processes in In Vitro Systems

Antiproliferative Effects in Cultured Cell Lines

Secoisolariciresinol (SECO) and its derivatives have demonstrated notable antiproliferative effects in various cultured cancer cell lines. In doxorubicin-resistant NCI/ADR-RES cancer cells, SECO alone exhibited dose-dependent cytotoxicity. nih.gov Specifically, concentrations of 25 µM and 50 µM significantly reduced cell viability compared to control cells. nih.gov

The cytotoxic potential of SECO has also been observed in human breast cancer cell lines. nih.gov For instance, studies have reported its cytotoxic effects in the T47D cell line and in metastatic breast cancer cell lines. nih.gov The metabolite of secoisolariciresinol diglucoside (SDG), enterolactone (ENL), has been shown to inhibit the viability and survival of murine (E0771) and human (MDA-MB-231 and MCF-7) breast cancer cells. nih.govresearchgate.net

Below is an interactive data table summarizing the antiproliferative effects of Secoisolariciresinol and its metabolite on different cell lines.

Effects on Cell Differentiation in Research Models (e.g., Osteoblastic Cells)

Secoisolariciresinol (SECO) has been shown to influence the differentiation of osteoblastic cells in research models. In studies using pre-osteoblast MC3T3-E1 cells, SECO demonstrated a significant impact on both cell viability and differentiation. nih.gov Specifically, SECO increased the cell viability of MC3T3-E1 cells at concentrations ranging from 10⁻⁹ to 10⁻⁷ M. nih.gov

Furthermore, SECO promoted the differentiation of these pre-osteoblastic cells at concentrations of 10⁻¹¹, 10⁻¹⁰, and 10⁻⁷ M. nih.gov This was observed alongside the positive control, E₂, which is known for its anabolic effects on bone cells through estrogen-dependent pathways. nih.gov The findings suggest that SECO and its microbial metabolites may exert osteogenic effects, potentially offering a basis for developing treatments for conditions like osteoporosis. nih.gov

Receptor Binding and Signaling in Cell-Based Assays

As a phytoestrogen, secoisolariciresinol's chemical structure is analogous to steroids, which enables it to interact with estrogen receptors and modulate estrogen-dependent signaling pathways. nih.gov This interaction is a key aspect of its biological activity.

In the context of doxorubicin-resistant cancer cells, secoisolariciresinol (SECO) has been identified as a potential inhibitor of P-glycoprotein (P-gp), a transporter protein associated with multidrug resistance. nih.gov Molecular dynamics simulations have shown that SECO can bind to P-gp, exhibiting a stable complex. nih.gov This binding was further confirmed in vitro using a rhodamine efflux assay in NCI/ADR-RES cancer cells, where SECO treatment led to a significant increase in intracellular fluorescence, indicative of P-gp inhibition. nih.gov

Applications in Animal Models for Mechanism Elucidation (e.g., non-clinical efficacy in specific pathways)

Animal models have been instrumental in elucidating the mechanisms of action of secoisolariciresinol and its derivatives. In a mouse model of triple-negative breast cancer using E0771 cells, supplementation with secoisolariciresinol diglucoside (SDG) resulted in reduced tumor growth. nih.gov This anti-tumor effect was associated with the inhibition of NF-κB activity. nih.gov

In vivo studies have also highlighted the chondroprotective effects of SDG in animal models of osteoarthritis, including destabilization of the medial meniscus (DMM) and collagen-induced arthritis models. nih.gov Mechanistically, SDG was found to exert its anti-inflammatory and anti-extracellular matrix degradation effects by activating the Nrf2/HO-1 pathway and inhibiting the NF-κB pathway. nih.gov

Furthermore, in ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, SDG has been shown to ameliorate bone loss. nih.gov This effect is attributed to its ability to reduce the expression of pro-inflammatory factors like IL-6 and regulate estrogen receptor expression. nih.gov These animal studies provide crucial in vivo evidence for the therapeutic potential of secoisolariciresinol and its derivatives in various pathological conditions.

Below is an interactive data table summarizing the application of Secoisolariciresinol and its derivatives in different animal models.

Vii. Future Directions and Emerging Research Avenues for Rac Secoisolariciresinol D6

Development of Novel Stereoselective Synthetic Routes

The current synthesis of deuterated lignans (B1203133), including isotopologues of secoisolariciresinol (B192356), is often geared towards their use as internal standards for analytical quantification. For instance, D(8)-secoisolariciresinol has been synthesized for use in isotope dilution gas chromatography-mass spectrometry. However, the demand for stereochemically pure enantiomers of deuterated lignans for advanced biological and mechanistic studies necessitates the development of novel and efficient stereoselective synthetic routes.

Future research in this area will likely focus on several key strategies:

Asymmetric Synthesis: Moving beyond racemic mixtures, the development of asymmetric synthetic methods will be crucial to obtain enantiomerically pure (+)- and (-)-Secoisolariciresinol-d6. This will allow for the differential investigation of the biological activities and metabolic fates of each stereoisomer.

Chemoenzymatic Approaches: The integration of enzymatic steps into synthetic pathways offers a powerful tool for achieving high stereoselectivity under mild reaction conditions. Biocatalysis could be employed for key stereodetermining steps in the synthesis of the deuterated lignan (B3055560) backbone.

Catalyst-Controlled C-H Functionalization: Recent advances in catalyst-controlled site-selective C-H functionalization could provide novel and more efficient methods for the introduction of deuterium (B1214612) atoms at specific positions within the secoisolariciresinol scaffold.

The development of these novel synthetic routes will not only provide researchers with essential tools for their investigations but also drive innovation in the broader field of synthetic organic chemistry.

Advanced Metabolomics and Flux Analysis utilizing Deuterated Lignans

Stable isotope labeling is a cornerstone of metabolic research, allowing for the tracing of molecules through complex biochemical networks. Rac Secoisolariciresinol-d6 is an ideal tracer for dissecting the intricate pathways of lignan metabolism in various biological systems, from gut microbiota to mammalian cells.

Future research directions in this domain include:

Metabolic Flux Analysis (MFA): By administering this compound and tracking the appearance of the deuterium label in downstream metabolites, researchers can quantify the rates of metabolic reactions, a practice known as metabolic flux analysis. This powerful technique can provide unprecedented insights into the dynamic regulation of lignan metabolism under different physiological and pathological conditions.

Kinetic Isotope Effects (KIEs): The substitution of hydrogen with deuterium can alter the rate of chemical reactions, an effect known as the kinetic isotope effect. Studying the KIEs associated with the metabolism of this compound can provide detailed mechanistic information about the enzymes involved in its biotransformation.

Untargeted Metabolomics: The use of deuterated standards in untargeted metabolomics approaches can aid in the identification and quantification of novel lignan metabolites. The distinct mass shift introduced by the deuterium label facilitates the differentiation of metabolites from the background noise and the confident identification of secoisolariciresinol-derived compounds.

| Technique | Application with this compound | Potential Insights |

|---|---|---|

| Metabolic Flux Analysis (MFA) | Tracing the metabolic fate of the deuterated lignan. | Quantification of reaction rates in lignan metabolic pathways. |

| Kinetic Isotope Effect (KIE) Studies | Investigating the mechanism of enzymes that metabolize secoisolariciresinol. | Elucidation of rate-determining steps in enzymatic reactions. |

| Untargeted Metabolomics | Identification of novel metabolites of secoisolariciresinol. | Discovery of previously unknown biotransformation pathways. |

Exploration of Undiscovered Biological Targets and Mechanisms in Model Systems

The biological activities of secoisolariciresinol and its metabolites, such as enterodiol (B191174) and enterolactone (B190478), have been the subject of considerable research, with studies pointing to their antioxidant, anti-inflammatory, and anticancer properties. However, the full spectrum of their biological targets and mechanisms of action remains to be elucidated.

Emerging research avenues in this area include:

In Silico Target Prediction: Computational approaches, such as inverse virtual screening and pharmacophore modeling, can be employed to predict potential new biological targets for secoisolariciresinol. These in silico methods can screen vast databases of protein structures to identify proteins that are likely to bind to the lignan, thereby generating novel hypotheses for experimental validation.

High-Throughput Screening (HTS): HTS technologies can be used to screen large libraries of compounds against a panel of biological targets to identify new activities. While typically used for drug discovery, HTS can also be applied to natural products like secoisolariciresinol to uncover unexpected biological effects.

Phenotypic Screening: In contrast to target-based approaches, phenotypic screening involves testing compounds in cell-based or whole-organism models to identify those that produce a desired physiological effect. This approach can reveal novel mechanisms of action without prior knowledge of the molecular target.

The exploration of undiscovered biological targets will be crucial for expanding the therapeutic potential of secoisolariciresinol and for understanding its role in human health and disease.

Integration of Omics Technologies in Lignan Biosynthesis and Metabolism Research

The fields of genomics, transcriptomics, proteomics, and metabolomics, collectively known as 'omics' technologies, have revolutionized our ability to study complex biological systems. The integration of these powerful approaches is poised to provide a comprehensive understanding of lignan biosynthesis and metabolism.

Future research will increasingly rely on the integration of multiple omics platforms:

Integrated Transcriptomics and Metabolomics: By simultaneously profiling gene expression (transcriptomics) and metabolite levels (metabolomics), researchers can establish direct links between the genes involved in lignan biosynthesis and the resulting lignan products. This integrated approach can be used to identify novel enzymes and regulatory factors in the lignan biosynthetic pathway.

Proteomics: The proteomic analysis of tissues or cells involved in lignan metabolism can provide a global view of the proteins that are expressed. This can lead to the identification of novel enzymes, transporters, and regulatory proteins that play a role in the biosynthesis, transport, and metabolism of lignans.

Systems Biology: Ultimately, the data generated from these various omics platforms can be integrated into computational models to create a systems-level understanding of lignan metabolism. These models can be used to predict how the lignan metabolic network will respond to genetic or environmental perturbations and to identify key control points for metabolic engineering.

| Omics Technology | Application in Lignan Research | Key Outcomes |

|---|---|---|

| Transcriptomics | Profiling of gene expression in lignan-producing tissues. | Identification of genes involved in lignan biosynthesis and regulation. |

| Metabolomics | Comprehensive analysis of lignan and other metabolite profiles. | Discovery of novel lignans and metabolic intermediates. |

| Proteomics | Global analysis of protein expression in relevant tissues/cells. | Identification of enzymes, transporters, and regulatory proteins. |

| Systems Biology | Integration of multi-omics data into computational models. | Predictive understanding of the lignan metabolic network. |

Q & A

Q. What analytical methods are recommended for quantifying rac Secoisolariciresinol-d6 in biological matrices?

Researchers should employ high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards to account for matrix effects. Calibration curves using isotopically labeled analogs (e.g., d6 isotopes) ensure precision. Method validation must include recovery rates, limit of detection (LOD), and inter-day variability assessments . For reproducibility, detailed protocols (e.g., column type, mobile phase gradients) should align with guidelines from journals like RSC Advances, which mandate error bars and uncertainty analyses .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow OSHA-compliant guidelines: use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. In case of inhalation, move to fresh air and seek medical evaluation. Avoid water jets for spills to prevent environmental contamination; instead, use absorbent materials and dispose of waste via approved hazardous channels . Safety Data Sheets (SDS) for structurally similar compounds (e.g., (+)-Secoisolariciresinol) recommend respiratory protection for prolonged exposure .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature extremes (e.g., 4°C, 25°C, 40°C). Monitor degradation via UV-Vis spectroscopy or LC-MS every 30 days. Compare results to baseline purity (≥95% by HPLC) and adjust storage to inert atmospheres (argon) if oxidative decay is observed .

Q. What in vivo models are commonly used to study this compound’s pharmacological effects?

Hypercholesterolemic rabbit models are well-established for atherosclerosis research, where this compound’s precursor (secoisolariciresinol diglucoside, SDG) reduced plaque formation by 73% at 15 mg/kg . Rodent models are preferred for bioavailability studies, but researchers must standardize diets to avoid lignan interference from feed .

Advanced Research Questions

Q. How can variability in this compound’s bioavailability across in vivo models be addressed?

Use pharmacokinetic (PK) profiling to identify species-specific metabolic differences. For example, compare AUC (area under the curve) in rabbits vs. mice after oral administration. Adjust formulations using lipid-based carriers or nanoemulsions to enhance solubility and intestinal absorption . Cross-validate findings with ex vivo intestinal perfusion models .

Q. What strategies resolve contradictions between in vitro and in vivo data on this compound’s mechanisms?

Perform in vitro-in vivo correlation (IVIVC) studies. For instance, if in vitro assays show antioxidant activity (e.g., DPPH radical scavenging) but in vivo results are inconsistent, measure tissue-specific oxidative stress markers (e.g., malondialdehyde in plasma). Confounding factors like protein binding or enterohepatic recycling may require isotopic tracer studies .

Q. What statistical methods are robust for analyzing heterogeneous data in this compound studies?

Apply mixed-effects models to account for inter-subject variability in longitudinal studies. For dose-response relationships, use nonlinear regression (e.g., sigmoidal Emax models). Meta-analyses of existing datasets (e.g., SDG’s 34–73% atherosclerosis reduction ) should include sensitivity analyses to exclude outlier studies .

Q. How can multi-omics approaches elucidate this compound’s pleiotropic effects?

Integrate transcriptomics (RNA-seq of aortic tissue) and metabolomics (LC-MS profiling) to map pathways like NF-κB inhibition or LDL oxidation. Network pharmacology tools (e.g., STRING, KEGG) can prioritize targets validated in SDG’s anti-inflammatory and hypolipidemic activities . Publicly share raw data in repositories like MetaboLights to enable cross-study validation .

Q. What experimental designs improve reproducibility in this compound research?

Adhere to the ARRIVE guidelines for animal studies: report sample size calculations, randomization methods, and blinding protocols. For in vitro work, include minimum three biological replicates and negative controls (e.g., solvent-only treatments). Journals like Beilstein Journal of Organic Chemistry require full experimental details in supplementary information, including NMR spectra and purity certificates .

Q. How can long-term studies mitigate this compound degradation in chronic disease models?

Use stability-indicating assays (e.g., LC-MS with charged aerosol detection) to monitor compound integrity over 6–12 months. Store aliquots at -80°C in amber vials under nitrogen. For in vivo dosing, validate homogeneity in feed matrices weekly using spike-and-recovery tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.